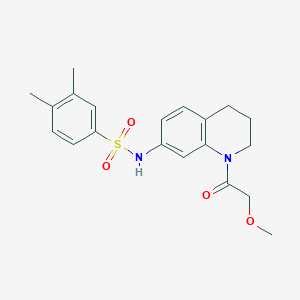
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate
Descripción general
Descripción
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate is an organic compound with the molecular formula C8H11ClO3 . This molecule belongs to the class of organochlorine compounds and contains a cyclopropane ring, a carbonyl group, and a chlorinated alpha carbon.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H11ClO3/c1-2-12-8(11)6(9)7(10)5-3-4-5/h5-6H,2-4H2,1H3 . The molecular weight of the compound is 190.63 .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate has been used in the synthesis of various heterocyclic compounds. For instance, it serves as a key ingredient in the preparation of derivatives like methyl 3-cyclopropyl-3-oxopropanoate, which is further utilized to synthesize a range of heterocycles with cyclopropyl substituents. These compounds include methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate, and several others, highlighting the compound's versatility in organic synthesis and heterocyclic chemistry (Pokhodylo, Matiichuk, & Obushak, 2010).
Development of Functionalized Compounds
This compound plays a significant role in the development of various functionalized compounds. For example, it is involved in the synthesis of thiazolidine derivatives, as demonstrated in the creation of ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates. These functionalized compounds are synthesized through reactions involving different alkylimino and arylimino groups, showcasing the compound's application in producing diversified and functionally rich chemical entities (Salehitabar & Yavari, 2017).
Enabling Chemical Transformations
The compound is also instrumental in enabling various chemical transformations. For instance, it is used in the transformation of carboxylic acid esters into 2-substituted allyl halides. This transformation is critical in synthesizing components like ipsenol and ipsdienol, which are part of the European spruce spark beetle pheromone. Such applications demonstrate the compound's role in facilitating complex chemical processes that have ecological and environmental implications (Matyushenkov & Kulinkovich, 2006).
Role in Organic Synthesis
Additionally, this compound is significant in organic synthesis, particularly in the preparation of pyrrole and benzofuran derivatives. Its use in various reactions, such as cyclizations and substitutions, underlines its importance in the synthesis of compounds with potential applications in pharmaceuticals and materials science (Liu et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is primarily used as an organic synthesis and pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate in organic synthesis, it is likely involved in the synthesis of various pharmaceuticals, pesticides, and dyes , each of which would be involved in different biochemical pathways.
Propiedades
IUPAC Name |
ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO3/c1-2-12-8(11)6(9)7(10)5-3-4-5/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKICZTKZLOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1CC1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033707-26-4 | |
| Record name | ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


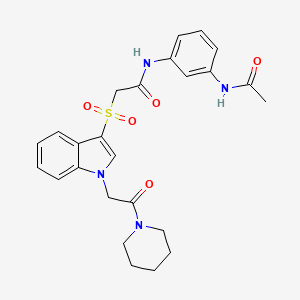
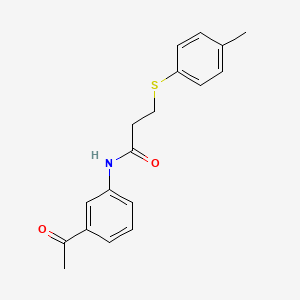

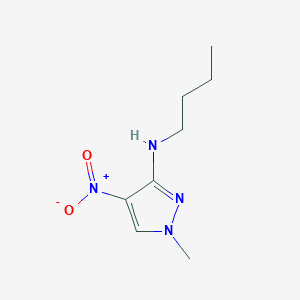
![N-(2,3-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2539270.png)

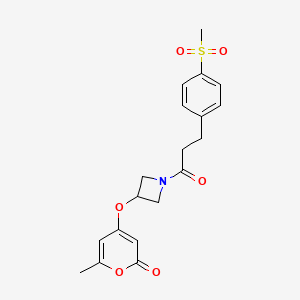
![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)
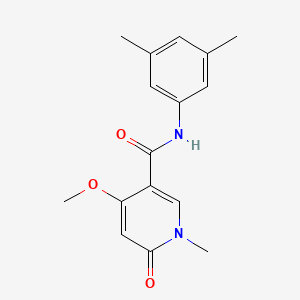
![Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539277.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2539282.png)
